molecular formula C21H26N4O5 B2544631 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034605-52-0

1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B2544631
CAS No.: 2034605-52-0
M. Wt: 414.462
InChI Key: QPRKGQIFBOIFSV-UHFFFAOYSA-N
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Description

1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H26N4O5 and its molecular weight is 414.462. The purity is usually 95%.
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Biological Activity

1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and reported biological activities, including cytotoxicity and antimicrobial effects.

Molecular Characteristics

The compound has the following molecular properties:

PropertyValue
Common Name This compound
CAS Number 2034605-52-0
Molecular Formula C21H26N4O5
Molecular Weight 414.5 g/mol

The compound's biological activity is largely attributed to its structural components, particularly the indole and imidazolidine moieties. Indole derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cancer and infectious diseases. The methoxy groups may enhance lipophilicity and bioavailability, facilitating cellular uptake.

Cytotoxicity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance, derivatives of indole have shown potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

Indole derivatives are recognized for their antimicrobial properties. Research indicates that the compound may possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure suggests potential interactions with bacterial cell walls or essential metabolic pathways .

Case Studies

Several case studies have highlighted the efficacy of indole-based compounds in preclinical models:

  • Cytotoxicity Against Cancer Cells : A study reported that a related indole derivative showed IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong cytotoxic potential .
  • Antibacterial Activity : Another investigation found that compounds with similar structures exhibited significant inhibition of Staphylococcus aureus and MRSA strains, showcasing their potential as antibacterial agents .

Research Findings

Research has focused on the optimization of the indole structure to enhance biological activity. Key findings include:

  • Methoxy Substitution : The presence of methoxy groups at specific positions on the indole ring has been linked to increased potency against target cells .
  • Dipeptide-type Inhibitors : Compounds incorporating the indole moiety have been developed as inhibitors for viral proteases, demonstrating promising antiviral activity .

Properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-29-10-9-24-19(26)13-25(21(24)28)15-5-7-23(8-6-15)20(27)18-11-14-3-4-16(30-2)12-17(14)22-18/h3-4,11-12,15,22H,5-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRKGQIFBOIFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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